
1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. The presence of both methoxybenzyl and phenyl groups in this compound enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole typically involves the reaction of 4-methoxybenzyl chloride with sodium azide, followed by cyclization with phenylhydrazine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
- 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes
Comparison
1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties compared to other similar compounds. The presence of both methoxybenzyl and phenyl groups further enhances its reactivity and potential applications. In contrast, similar compounds may have different functional groups or structural features, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-phenyltetrazole |
InChI |
InChI=1S/C15H14N4O/c1-20-14-9-7-12(8-10-14)11-19-15(16-17-18-19)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
UHSJCZYIKSKKKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)
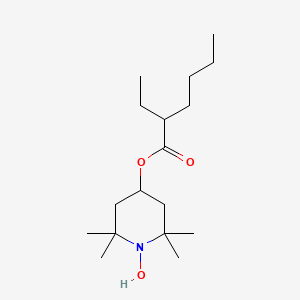
![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)

![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)

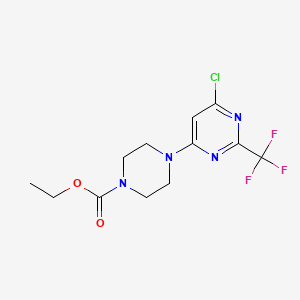

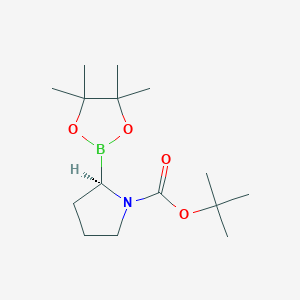
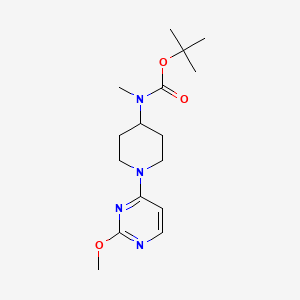
![Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)

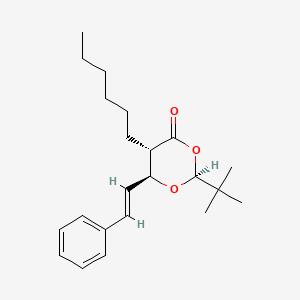
![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)
